Cevimeline Hydrochloride Salt

Description

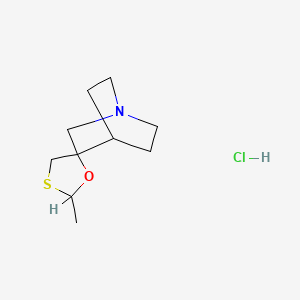

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWTGAXEIEOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338114 | |

| Record name | 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173553-37-2, 107220-28-0, 107220-29-1 | |

| Record name | 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cevimeline Hydrochloride in Salivary Glands

Abstract

Cevimeline hydrochloride, a cholinergic agonist, is a cornerstone in the symptomatic treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1][2] Its therapeutic efficacy is rooted in a precise molecular and cellular mechanism within the salivary glands. This guide provides a comprehensive, in-depth analysis of this mechanism, beginning with the molecular pharmacology of cevimeline, detailing the intracellular signaling cascades it initiates in acinar cells, and culminating in the physiological response of saliva secretion. We will explore the causality behind its action, present validated experimental protocols to study its effects, and contextualize its function within its clinical application.

Introduction: The Clinical Challenge of Xerostomia

Xerostomia, the subjective sensation of a dry mouth, results from a significant reduction in salivary gland function. This condition is a hallmark of Sjögren's syndrome, an autoimmune disease that targets exocrine glands, and a common debilitating side effect of radiation therapy for head and neck cancers. The consequent lack of saliva severely impairs quality of life, leading to difficulties in speaking, swallowing, and an increased risk of oral infections and dental caries.[3] Systemic sialagogues, which stimulate residual functional glandular tissue, are a primary therapeutic strategy.[4] Cevimeline hydrochloride (marketed as Evoxac®) is a synthetic analog of the natural alkaloid muscarine, developed specifically to address this therapeutic need.[1][5] This document delineates the scientific underpinnings of its action on the salivary glands.

Molecular Pharmacology of Cevimeline

Cevimeline functions as a direct-acting parasympathomimetic agent, specifically a cholinergic agonist that binds to and activates muscarinic acetylcholine receptors (mAChRs).[6][7][8] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5).[5] The therapeutic effect of cevimeline in salivary glands is primarily mediated through its potent agonist activity at the M1 and, most critically, the M3 receptor subtypes, which are prevalent in exocrine glands.[8][9][10] While pilocarpine, another muscarinic agonist, is also used, cevimeline exhibits a longer-lasting sialogogic effect.[11]

Cevimeline's relative selectivity for M1 and M3 receptors over the M2 subtype, which is predominant in cardiac tissue, is a key aspect of its pharmacological profile. This selectivity contributes to its therapeutic window, maximizing efficacy on salivary glands while potentially mitigating some cardiac side effects associated with non-selective muscarinic activation.

Receptor Subtype Affinity

The affinity of cevimeline for the different muscarinic receptor subtypes underscores its mechanism. The EC50 values, representing the concentration required to elicit 50% of the maximal response, demonstrate its higher potency at M1 and M3 receptors.

| Receptor Subtype | Cevimeline EC50 (μM) | Primary G-Protein Coupling |

| M1 | 0.023 | Gq/11 |

| M2 | 1.04 | Gi/o |

| M3 | 0.048 | Gq/11 |

| M4 | 1.31 | Gi/o |

| M5 | 0.063 | Gq/11 |

| Data synthesized from Heinrich et al. as cited in[5]. |

The Cellular Signaling Cascade in Salivary Acinar Cells

The production of primary saliva is an active process initiated within the acinar cells of the salivary gland. Cevimeline triggers this process by activating a well-defined intracellular signaling pathway upon binding to M3 receptors on the basolateral membrane of these cells.

M3 Receptor Activation and Second Messenger Generation

-

G-Protein Coupling: The M3 receptor is coupled to the heterotrimeric G-protein, Gq/11.[5] Upon cevimeline binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

The Central Role of Intracellular Calcium Mobilization

The pivotal event in stimulus-secretion coupling in acinar cells is a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i).[6][12][13][14]

-

IP3-Mediated Ca2+ Release: The water-soluble IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, causing an initial, sharp spike in [Ca2+]i.[14]

-

Sustained Ca2+ Influx: The initial release of Ca2+ from the ER depletes these stores, which in turn activates store-operated calcium entry (SOCE) channels (e.g., Orai1) in the plasma membrane. This leads to an influx of extracellular Ca2+, resulting in a sustained plateau phase of elevated [Ca2+]i, which is essential for maintaining saliva secretion.[14]

The diagram below illustrates this core signaling pathway.

Caption: Cevimeline-induced M3 receptor signaling cascade in salivary acinar cells.

Physiological Consequence: The Secretion of Saliva

The cevimeline-induced elevation in [Ca2+]i orchestrates the downstream events that result in the vectorial transport of ions and water, forming primary saliva.

-

Ion Channel Activation: The increased [Ca2+]i activates Ca2+-dependent ion channels. Specifically, it opens apical chloride (Cl-) channels and basolateral potassium (K+) channels .

-

Transepithelial Ion Movement: The opening of these channels leads to an efflux of Cl- into the acinar lumen and K+ into the interstitium. The luminal accumulation of negatively charged Cl- creates an electrical gradient that drives the movement of positively charged sodium (Na+) into the lumen via the paracellular pathway (between cells).

-

Osmotic Water Flow: The net movement of NaCl into the lumen creates a powerful osmotic gradient. This gradient draws water from the acinar cells and the surrounding interstitium into the lumen. This transcellular water movement is greatly facilitated by aquaporin-5 (AQP5) , a water channel protein highly expressed on the apical membrane of acinar cells.[4][15][16] Studies have shown that cevimeline can help restore the proper localization of AQP5 to the apical membrane in Sjögren's syndrome models, where its distribution is often disrupted.[15][17]

-

Protein Exocytosis: Concurrently, the signaling cascade, involving both Ca2+ and PKC activation, promotes the fusion of intracellular secretory vesicles with the apical membrane. This process, known as exocytosis, releases salivary proteins (e.g., amylase, mucins) into the luminal fluid.[6][15]

The resulting fluid, known as primary saliva, is isotonic with plasma. It is subsequently modified as it flows through the salivary ducts, where reabsorption of Na+ and Cl- and secretion of K+ and bicarbonate (HCO3-) occur, ultimately producing the final hypotonic saliva that enters the mouth.

Caption: Workflow of saliva secretion from receptor activation to final product.

Experimental Validation: Protocols and Methodologies

The mechanisms described are validated through robust experimental models. Below are representative protocols for assessing the in vivo and in vitro effects of cevimeline.

Protocol: In Vivo Measurement of Salivary Flow in a Mouse Model

This protocol quantifies the sialogogic effect of cevimeline in an animal model.[18]

Objective: To measure the total volume of saliva secreted in response to cevimeline stimulation.

Methodology:

-

Animal Preparation: Use adult mice (e.g., C57BL/6 strain) and record their baseline body weight. Anesthetize the animal using an appropriate agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Stimulation: Administer cevimeline hydrochloride (e.g., 0.3 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive a saline injection.

-

Saliva Collection: Immediately after injection, place a pre-weighed cotton ball or absorbent swab into the animal's oral cavity.

-

Incubation: Collect saliva for a defined period, typically 15 minutes.

-

Quantification: Remove the cotton ball and immediately re-weigh it. The change in weight corresponds to the mass of secreted saliva.

-

Data Normalization: Express the results as the total mass of saliva (mg) or normalize to the animal's body weight (mg saliva / g body weight) for comparison across animals.

Protocol: In Vitro Measurement of [Ca2+]i Mobilization in Isolated Acinar Cells

This assay directly measures the core signaling event—calcium mobilization—in response to cevimeline.[19]

Objective: To visualize and quantify the change in intracellular calcium concentration in isolated salivary acinar cells following cevimeline application.

Methodology:

-

Acinar Cell Isolation: Euthanize a rodent (e.g., rat or mouse) and surgically excise the submandibular or parotid glands. Mince the tissue and digest it with enzymes (e.g., collagenase) to dissociate it into acinar cell clusters.

-

Fluorescent Dye Loading: Incubate the isolated acini with a Ca2+-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane and becomes fluorescent upon binding to free cytosolic Ca2+.

-

Imaging Setup: Place the dye-loaded acini in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera.

-

Baseline Measurement: Perfuse the cells with a physiological buffer and record the baseline fluorescence for several minutes.

-

Stimulation and Recording: Switch the perfusion to a buffer containing a known concentration of cevimeline. Continuously record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity (or the ratio of fluorescence at different excitation wavelengths for ratiometric dyes like Fura-2) is proportional to the change in [Ca2+]i. Plot the intensity over time to visualize the characteristic initial peak and sustained plateau of the calcium signal.

Sources

- 1. Cevimeline - Wikipedia [en.wikipedia.org]

- 2. Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rheumatv.com [rheumatv.com]

- 4. Xerostomia and Its Cellular Targets [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 7. CEVIMELINE HYDROCHLORIDE CAPSULES [dailymed.nlm.nih.gov]

- 8. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients with Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular calcium store and transport of elements in acinar cells of the salivary gland determined by electron probe X-ray microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gene2rx.com [gene2rx.com]

- 14. Ca2+ Signaling and Regulation of Fluid Secretion in Salivary Gland Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of cevimeline on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effects of Cevimeline on the Immunolocalization of Aquaporin-5 and the Ultrastructure of Salivary Glands in Sjögren’s Syndrome Model Mice [jstage.jst.go.jp]

- 18. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo Ca2+ Imaging in Mouse Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of Cevimeline Hydrochloride for Research Applications

Foreword: The Pursuit of Purity in Cholinergic Agonist Research

Cevimeline hydrochloride is a cornerstone compound for researchers investigating the cholinergic system. As a quinuclidine derivative of acetylcholine, its function as a muscarinic receptor agonist, with notable affinity for M1 and M3 subtypes, makes it an invaluable tool.[1][2] This activity is central to its therapeutic application in treating xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretions.[2][3][4] For the drug development professional or the academic researcher, the integrity of experimental data is inextricably linked to the purity of the materials used. The presence of diastereomeric impurities, residual solvents, or synthesis byproducts can introduce confounding variables, leading to misinterpretation of results.

This guide provides an in-depth, technically-grounded overview of the synthesis and purification of cevimeline hydrochloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for methodological choices. The protocols described herein are designed to be self-validating, emphasizing robust procedures and rigorous analytical characterization to ensure the production of high-purity cevimeline hydrochloride suitable for the most demanding research applications.

Part 1: The Synthetic Pathway to Cevimeline

The synthesis of cevimeline is a multi-step process that hinges on the construction of a unique spiro[1,3-oxathiolane-5,3'-quinuclidine] core. The primary challenge lies in controlling the stereochemistry at the spirocyclic center to favor the therapeutically active cis-isomer.

Foundational Precursor: 3-Quinuclidinone

The most common and well-documented synthetic routes commence with 3-quinuclidinone, typically used as its hydrochloride salt for stability and ease of handling.[5] While 3-quinuclidinone is commercially available, understanding its own synthesis from simpler precursors like piperidine-4-carboxylic acid via a Dieckmann cyclization provides a more complete chemical context.[6]

Core Synthesis Workflow

The transformation of 3-quinuclidinone to cevimeline involves three critical transformations: epoxidation, nucleophilic ring-opening, and acid-catalyzed cyclization.

The initial step involves the conversion of the ketone in 3-quinuclidinone to a spiro-epoxide. This is classically achieved using the Corey-Chaykovsky reaction.

-

Protocol: 3-Quinuclidinone hydrochloride is reacted with trimethylsulfoxonium iodide in the presence of a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride in an aprotic polar solvent like dimethyl sulfoxide (DMSO).[7]

-

Causality: The base deprotonates the trimethylsulfoxonium salt to form a sulfur ylide. This ylide attacks the carbonyl carbon of the quinuclidinone. The subsequent intramolecular displacement of the dimethyl sulfoxide group by the oxygen anion forms the stable spiro-epoxide ring. The choice of a polar aprotic solvent like DMSO is critical for solvating the ionic intermediates and facilitating the reaction.

The epoxide ring is opened by a sulfur nucleophile to install the necessary hydroxyl and thiol functionalities.

-

Protocol: The spiro-epoxide is treated with a sulfur source. While early protocols employed hazardous hydrogen sulfide gas (H₂S), modern, safer, and more industrially scalable methods use reagents like thiolacetic acid.[7][8] This reaction yields the key intermediate, 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[5]

-

Causality: The nucleophilic sulfur attacks one of the epoxide carbons, leading to the opening of the three-membered ring. This reaction creates the 1,2-hydroxythiol moiety required for the subsequent cyclization step. The use of thiolacetic acid followed by hydrolysis is a significant process safety improvement over the direct use of highly toxic H₂S gas.[7]

The final ring system is constructed by reacting the 1,2-hydroxythiol intermediate with acetaldehyde in the presence of an acid catalyst.

-

Protocol: The intermediate is dissolved in a suitable solvent and treated with acetaldehyde and a Lewis acid (e.g., boron trifluoride etherate, tin(IV) chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).[5]

-

Causality: The acid protonates the acetaldehyde, making it a more potent electrophile. The thiol group of the intermediate attacks the activated carbonyl, and subsequent intramolecular reaction of the hydroxyl group forms the 1,3-oxathiolane ring. This cyclization is not stereospecific and generates a mixture of two diastereomers: the desired (±)-cis (cevimeline) and the undesired (±)-trans isomer.[5]

The overall synthetic workflow is visualized below.

Part 2: Purification and Isomer Control

The production of research-grade cevimeline hydrochloride necessitates a robust purification strategy focused on two primary objectives: the removal of the unwanted trans-diastereomer and the elimination of any process-related impurities.

Management of the Cis/Trans Isomer Ratio

The cyclization step yields a mixture of diastereomers. As the cis-isomer is the active pharmaceutical ingredient, maximizing its proportion is essential.

-

Isomerization: The thermodynamic equilibrium can be shifted to favor the more stable cis-isomer. This is achieved by treating the diastereomeric mixture with a strong acid, such as sulfuric acid or a Lewis acid, often under reflux conditions in a solvent like toluene.[5] This process is crucial for improving the overall yield of the desired product.

-

Fractional Crystallization: This is a primary method for separating the diastereomers. The free base mixture or its hydrochloride salt can be recrystallized from a suitable solvent system, such as acetone.[5] The different crystalline packing and solubility properties of the cis and trans isomers allow for their separation. More advanced techniques involve forming salts with a chiral acid, which creates diastereomeric salts with significantly different physical properties, facilitating separation by crystallization.[9]

Final Purification Protocol

A multi-step purification process is required to achieve the high purity (>99.5%) demanded for research applications.

-

Acid-Base Extraction: Following the synthesis or isomerization step, the reaction mixture is worked up using liquid-liquid extraction. The organic solution is first extracted with an acidic aqueous solution (e.g., dilute H₂SO₄).[8] The basic cevimeline partitions into the aqueous phase, leaving non-basic organic impurities behind.

-

Basification and Re-extraction: The acidic aqueous phase is then carefully basified (e.g., with NaOH) to a pH > 12.[8][10] This deprotonates the quinuclidine nitrogen, regenerating the free base.

-

Organic Solvent Extraction: The free base is then extracted back into a water-immiscible organic solvent (e.g., dichloromethane, heptane).[8][10] This step removes any water-soluble impurities. The combined organic phases are dried over an anhydrous salt like sodium sulfate.

-

Conversion to Hydrochloride Salt: The purified free base is dissolved in a solvent like isopropanol. A solution of hydrochloric acid is added to precipitate the cevimeline hydrochloride salt.[11]

-

Final Recrystallization: The crude hydrochloride salt is subjected to a final recrystallization to remove trace impurities. A complex solvent system of water, isopropanol, and n-hexane has been reported to yield the crystalline cevimeline hydrochloride hemihydrate.[5]

The purification and analysis workflow is outlined in the diagram below.

Part 3: Analytical Characterization for Self-Validation

Every batch of synthesized cevimeline hydrochloride must undergo rigorous analytical testing to confirm its identity, purity, and isomeric ratio. This ensures the material is fit for its intended research purpose.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of the final compound and quantifying related substances, including the critical trans-isomer.[12]

-

Methodology: A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is typically employed.

-

Trustworthiness: A validated HPLC method provides quantitative data on the percentage of the main peak (cevimeline) versus any impurities. For research use, a purity of ≥99.5% is desirable, with the trans-isomer below the limit of detection or at a minimal, defined level (e.g., <0.1%).

| Parameter | Typical Conditions | Rationale |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | C18 stationary phase provides good hydrophobic retention for cevimeline. |

| Mobile Phase | Isocratic mixture of phosphate buffer (pH 3.0) and Methanol (e.g., 85:15 v/v) | The buffered aqueous/organic mobile phase allows for reproducible retention times and good peak shape. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical columns, providing efficient separation. |

| Detection | UV at 210 nm | Wavelength at which the molecule exhibits sufficient absorbance for sensitive detection. |

| Injection Vol. | 20 µL | Standard volume to avoid column overloading while ensuring a strong signal. |

Table 1: Representative HPLC Parameters for Cevimeline HCl Purity Analysis

Spectroscopic Identity Confirmation

A suite of spectroscopic techniques should be used to unequivocally confirm the structure of the synthesized molecule.

| Technique | Purpose | Expected Result |

| Mass Spectrometry (MS) | Confirms molecular weight of the free base. | An [M+H]⁺ ion corresponding to the exact mass of cevimeline (C₁₀H₁₇NOS), which is approximately 200.1.[8] |

| ¹H NMR Spectroscopy | Confirms chemical structure and cis/trans ratio. | Provides a unique proton signal pattern. The chemical shifts and coupling constants of the methyl and quinuclidine protons are distinct for the cis and trans isomers, allowing for their definitive assignment and ratio calculation.[8][10] |

| FTIR Spectroscopy | Confirms the presence of key functional groups. | Shows characteristic absorbances for C-O, C-S, and C-N bonds within the molecule. |

Table 2: Spectroscopic and Physical Methods for Quality Control

Physical Property Verification

-

Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for cevimeline hydrochloride hemihydrate is in the range of 201-203°C.[5] A broad melting range would suggest the presence of impurities.

Conclusion

The synthesis and purification of cevimeline hydrochloride for research use is a well-defined but exacting process. Success requires careful control of reaction conditions to manage diastereomer formation and a meticulous, multi-stage purification protocol to achieve the high degree of purity necessary for reliable scientific inquiry. By integrating the synthetic and purification workflows with a rigorous analytical characterization scheme, researchers can produce a self-validated material, ensuring that their subsequent biological and pharmacological studies are built upon a foundation of chemical integrity.

References

-

Cevimeline | C10H17NOS | CID 25137844 - PubChem - NIH. (n.d.). PubChem. [Link]

-

Cevimeline, セビメリン | New Drug Approvals. (2019, March 29). New Drug Approvals. [Link]

-

The Science Behind Cevimeline Hydrochloride: Mechanism and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cevimeline Monograph for Professionals. (2024, December 30). Drugs.com. [Link]

-

Cevimeline - Wikipedia. (n.d.). Wikipedia. [Link]

-

What is the mechanism of Cevimeline Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

-

Sorbera, L. A., & Castañer, J. (2000). Cevimeline Hydrochloride. Drugs of the Future, 25(6), 558-562. [Link]

-

Y Soni J, Premasagar V, Thakore S. (2015). An improved and simple route for the synthesis of 3-quinuclidinone hydrochloride. Lett Org Chem, 12, 277-9. [Link]

- Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine. (2011).

-

A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (n.d.). Organic Chemistry: An Indian Journal. [Link]

-

Cevimeline Impurities and Related Compound - Veeprho. (n.d.). Veeprho. [Link]

- Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3')quiniclidine. (2008).

-

Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3')quiniclidine. (n.d.). Eureka. [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Related substances of Cevimeline Hydrochloride in Capsule Dosage Form. (n.d.). Parul University Digital Repository. [Link]

- Method for preparing cis cevimeline. (2010).

Sources

- 1. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cevimeline - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. drugs.com [drugs.com]

- 5. Portico [access.portico.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3')quiniclidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine - Google Patents [patents.google.com]

- 9. CN101798311A - Method for preparing cis cevimeline - Google Patents [patents.google.com]

- 10. US20080249312A1 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3')quiniclidine - Google Patents [patents.google.com]

- 11. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Physicochemical Properties of Cevimeline Hydrochloride

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the essential physicochemical properties of cevimeline hydrochloride. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a deeper understanding of the causality behind experimental choices and the significance of each property in the context of drug development. This document is structured to empower researchers and formulation scientists with the knowledge to ensure the quality, stability, and efficacy of cevimeline hydrochloride drug products.

Chemical Identity and Stereochemistry

Cevimeline hydrochloride is the hydrochloride salt of cis-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane]. The "cis" designation is critical as it defines the active stereoisomer. The trans-isomer is considered a process impurity and exhibits minimal pharmacological effect. The molecule possesses two chiral centers, and its specific three-dimensional architecture is fundamental to its selective agonist activity at M1 and M3 muscarinic receptors.

Chemical Structure:

Caption: Figure 1: Cevimeline Hydrochloride Salt Formation.

The hydrochloride salt is formed to improve the aqueous solubility and overall stability of the active pharmaceutical ingredient (API).

Crystalline Form and Polymorphism

Cevimeline hydrochloride is typically supplied as a white to off-white crystalline powder. It exists as a hemihydrate, meaning that half a molecule of water is incorporated into the crystal lattice for each molecule of cevimeline hydrochloride. This incorporated water contributes to the stability of the crystal structure.

While polymorphism—the existence of multiple crystalline forms—is a common phenomenon for pharmaceutical solids, extensive studies detailing different polymorphs of cis-cevimeline hydrochloride are not widely reported in the public domain. The known hemihydrate form appears to be thermodynamically stable under standard manufacturing and storage conditions.

Characterization of Solid State:

Should a new crystalline form be suspected, for instance, due to changes in manufacturing or unexpected stability results, a comprehensive solid-state characterization would be imperative.

Experimental Protocol: Polymorph Screening

-

Recrystallization Studies: Systematically recrystallize cevimeline hydrochloride from a diverse range of solvents with varying polarities and at different temperatures and evaporation rates.

-

Slurry Experiments: Equilibrate the API in various solvents at different temperatures to encourage conversion to the most stable form.

-

Grinding/Milling: Apply mechanical stress to induce polymorphic transformations.

-

Analytical Techniques: Analyze the resulting solids using a suite of techniques:

-

X-Ray Powder Diffraction (XRPD): To identify unique diffraction patterns for each crystalline form.

-

Differential Scanning Calorimetry (DSC): To detect different melting points, enthalpies of fusion, and solid-solid transitions.

-

Thermogravimetric Analysis (TGA): To determine the hydration/solvation state.

-

Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes indicative of different packing arrangements.

-

Authoritative Grounding: The potential for polymorphism and the need for its characterization are outlined in the International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances".[2][3][4][5][6]

Solubility Profile

The solubility of cevimeline hydrochloride is a key parameter influencing its dissolution rate and, consequently, its bioavailability. It is characterized as being very soluble in water.

Table 1: Solubility of Cevimeline Hydrochloride

| Solvent | Descriptive Term | Approximate Solubility (mg/mL) |

| Water | Very Soluble | >100 |

| Ethanol | Freely Soluble | 100 - 1000 |

| Chloroform | Freely Soluble | 100 - 1000 |

| Ether | Virtually Insoluble | <0.1 |

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, as it allows the system to reach a true thermodynamic endpoint.[7]

-

System Preparation: Add an excess amount of cevimeline hydrochloride to a known volume of the desired solvent (e.g., purified water, buffers at various pH values) in a sealed, inert container. The presence of excess solid is crucial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C for general characterization and 37 °C to simulate physiological conditions) using an orbital shaker or rotator. Equilibration is typically achieved within 24 to 72 hours.

-

Sampling and Phase Separation: At predetermined time points (e.g., 24, 48, 72 hours), cease agitation and allow the solid to settle. Withdraw an aliquot of the supernatant. It is critical to separate the liquid from the solid phase without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., 0.45 µm PVDF or PTFE).

-

Analysis: Accurately dilute the clear filtrate and quantify the concentration of dissolved cevimeline hydrochloride using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Confirmation of Equilibrium: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show no significant change in concentration.

Causality and Trustworthiness: This protocol is self-validating because the confirmation of a concentration plateau over time ensures that a true equilibrium has been reached. The use of a validated HPLC method guarantees the accuracy and specificity of the quantification. This methodology aligns with the principles outlined in USP General Chapter <1236> Solubility Measurements.[8][9][10]

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a molecule. For cevimeline, a weak base, the pKa dictates its degree of ionization at different physiological pH values, which profoundly impacts its absorption and distribution. The pKa of cevimeline is approximately 9.51.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for pKa determination.[1][11][12][13][14]

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

Sample Preparation: Accurately weigh and dissolve a known amount of cevimeline hydrochloride in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration Procedure:

-

Acidify the sample solution to a starting pH of approximately 2 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. For robust data, the determination should be performed in triplicate.

Diagram: pH-Dependent Ionization of Cevimeline

Caption: Figure 2: Ionization equilibrium of Cevimeline.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It is crucial for predicting its ability to cross biological membranes. The estimated LogP for cevimeline is 1.22.[2] This value indicates a balanced hydrophilic-lipophilic character, which is favorable for an orally administered drug.

Experimental Protocol: LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for LogP determination.[15][16][17]

-

Phase Pre-saturation: Prepare a biphasic system by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). Shake vigorously for 24 hours to ensure mutual saturation of the two phases, then allow them to separate completely.

-

Partitioning: Dissolve a known concentration of cevimeline hydrochloride in the pre-saturated aqueous phase. Mix this solution with a known volume of the pre-saturated n-octanol phase in a sealed container.

-

Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanolic layers.

-

Quantification: Carefully sample each phase and determine the concentration of cevimeline in both the aqueous and n-octanol layers using a validated HPLC-UV method.

-

Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Workflow: LogP Determination

Caption: Figure 3: Shake-flask method workflow for LogP determination.

Thermal Properties

Thermal analysis provides critical information about the melting point, thermal stability, and solid-state transitions of an API.

Table 2: Thermal Properties of Cevimeline Hydrochloride

| Property | Value | Method |

| Melting Point | 201–203 °C | DSC |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: Accurately weigh 2-5 mg of cevimeline hydrochloride into a standard aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen purge (e.g., 50 mL/min).

-

Data Analysis: The melting point is determined from the onset or peak of the sharp endothermic event observed in the thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: Place 5-10 mg of cevimeline hydrochloride onto a tared TGA pan.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for any mass loss. For the hemihydrate form, a weight loss corresponding to 0.5 moles of water would be expected before decomposition at higher temperatures.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The hemihydrate form of cevimeline hydrochloride suggests a degree of interaction with water, but this form also serves to stabilize the crystal lattice and may prevent excessive moisture uptake. A detailed characterization is performed using Dynamic Vapor Sorption (DVS).

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.

-

Sample Preparation: Place a known mass of the sample (typically 5-15 mg) onto the DVS microbalance.

-

Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline weight.

-

Sorption/Desorption Isotherm:

-

Sorption: Increase the RH in predefined steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).

-

Desorption: Decrease the RH in the same steps back down to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis: Plot the percentage change in mass versus the RH to generate a moisture sorption-desorption isotherm. The shape of the isotherm and the degree of hysteresis (difference between sorption and desorption curves) provide information on the mechanism of water uptake and the physical stability of the material in the presence of moisture.

Diagram: DVS Analysis Workflow

Caption: Figure 4: Dynamic Vapor Sorption (DVS) experimental workflow.

Stability Profile

Ensuring the stability of an API is a cornerstone of drug development. This involves subjecting the drug to stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Studies:

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products. These studies are crucial for developing and validating a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of cevimeline hydrochloride (e.g., 1 mg/mL) and expose them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid API to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) detector. The goal is to achieve approximately 5-20% degradation of the parent peak.

-

Method Validation: The HPLC method must be able to separate the main cevimeline peak from all degradation product peaks and from any peaks originating from the formulation excipients. Peak purity analysis using the PDA detector is essential to ensure that the parent peak is spectrally pure in the presence of degradants.

Causality and Trustworthiness: This systematic approach ensures that all likely degradation pathways are explored. A validated stability-indicating method provides confidence that the assay results accurately reflect the true content of the API, free from interference from impurities or degradants, which is a critical regulatory requirement.

Conclusion for the Senior Application Scientist

The physicochemical properties of cevimeline hydrochloride presented in this guide form the scientific bedrock for its successful development into a final drug product. From its defined crystalline hemihydrate form to its favorable solubility and balanced lipophilicity, each characteristic plays a vital role in its performance. The detailed protocols provided are not merely procedural steps but are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data. By understanding the "why" behind these experimental choices, scientists can more effectively troubleshoot formulation challenges, develop meaningful specifications, and ultimately ensure the consistent delivery of a safe and effective medication to patients.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.

- Guidechem. (n.d.). CEVIMELINE, HYDROCHLORIDE SALT 107233-08-9 wiki.

- International Council for Harmonisation. (n.d.). ICH Q6A: Test procedures and acceptance criteria for new drug substances and new drug products.

- International Council for Harmonisation. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

- protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- DergiPark. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- National Center for Biotechnology Information. (n.d.). Cevimeline. PubChem Compound Database.

- TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals.

- PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

- National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

Sources

- 1. (+)-Cevimeline hydrochloride hemihydrate | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. wjpmr.com [wjpmr.com]

- 6. Cevimeline Hydrochloride [dailymed.nlm.nih.gov]

- 7. skpharmteco.com [skpharmteco.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. tainstruments.com [tainstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A study on moisture isotherms of formulations: the Use of polynomial equations to predict the moisture isotherms of tablet products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azom.com [azom.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the M1 and M3 Receptor Agonist Activity of Cevimeline Hydrochloride

This guide provides a comprehensive technical overview of cevimeline hydrochloride, a muscarinic acetylcholine receptor (mAChR) agonist with notable activity at the M1 and M3 receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pharmacology of cevimeline, its mechanism of action, and detailed protocols for its characterization.

Introduction: The Significance of M1 and M3 Muscarinic Receptors

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are integral to the function of the central and peripheral nervous systems. Among the five subtypes (M1-M5), the M1 and M3 receptors are particularly significant therapeutic targets. M1 receptors are predominantly found in the central nervous system and exocrine glands, playing a crucial role in cognitive processes and glandular secretion.[1] M3 receptors are widely distributed in smooth muscle, and various glands, where they mediate smooth muscle contraction and glandular secretions.[1]

Cevimeline hydrochloride is an orally administered cholinergic agonist.[1] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome, a systemic autoimmune disease characterized by dysfunction of exocrine glands.[1][2] Its therapeutic efficacy stems from its ability to stimulate M1 and M3 receptors, thereby increasing salivary and lacrimal secretions.[2][3]

Molecular Pharmacology of Cevimeline

Cevimeline acts as a direct agonist at muscarinic receptors, with a notable preference for the M1 and M3 subtypes.[1][2] This selectivity is a key aspect of its pharmacological profile, as activation of other muscarinic subtypes, such as M2 in the heart, can lead to undesirable side effects.

Binding Affinity and Potency

The interaction of cevimeline with M1 and M3 receptors can be quantified by its binding affinity (Ki) and functional potency (EC50). The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of a competing ligand, providing a measure of the drug's affinity for the receptor. The EC50 value is the concentration of the drug that produces 50% of its maximal effect, indicating its potency in a functional assay.

| Parameter | M1 Receptor | M3 Receptor | Reference |

| EC50 | 0.023 µM | 0.048 µM | [1] |

| pEC50 | 7.64 | 7.32 | [4] |

Note: pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways of M1 and M3 Receptors

Both M1 and M3 receptors primarily couple to the Gq/11 family of G proteins.[5] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that triggers various cellular responses, including smooth muscle contraction and glandular secretion.[5]

Caption: Canonical Gq signaling pathway for M1 and M3 muscarinic receptors.

Experimental Characterization of Cevimeline Activity

A robust characterization of cevimeline's M1 and M3 agonist activity involves a combination of binding and functional assays. The following protocols are provided as a guide for researchers.

Experimental Workflow

Caption: General experimental workflow for characterizing a muscarinic agonist.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of cevimeline to displace a radiolabeled antagonist from M1 and M3 receptors, allowing for the determination of its binding affinity (Ki).

Materials:

-

Cell membranes expressing human M1 or M3 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[6]

-

Non-specific binding control: Atropine (1 µM).[4]

-

Cevimeline hydrochloride.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add increasing concentrations of cevimeline to the appropriate wells. Add atropine to the non-specific binding wells and buffer to the total binding wells.

-

Radioligand Addition: Add a fixed concentration of [3H]-NMS (typically near its Kd value) to all wells.[6]

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cevimeline concentration.

-

Determine the IC50 value (the concentration of cevimeline that inhibits 50% of the specific binding of [3H]-NMS) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]

-

Calcium Imaging for Determining Functional Potency (EC50)

This assay measures the increase in intracellular calcium concentration in response to cevimeline, providing a direct measure of its functional potency at Gq-coupled M1 and M3 receptors.

Materials:

-

Adherent cells expressing human M1 or M3 receptors (e.g., HEK293 or CHO cells).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cevimeline hydrochloride.

-

Fluorescence microplate reader or a fluorescence microscope with a camera.

Protocol:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition and Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Add increasing concentrations of cevimeline to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the cevimeline concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Inositol Phosphate (IP) Accumulation Assay to Confirm Gq Coupling

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust method to confirm the activation of the Gq signaling pathway by cevimeline.

Materials:

-

Cells expressing human M1 or M3 receptors.

-

IP-One HTRF® assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer).

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[9]

-

Cevimeline hydrochloride.

-

HTRF-compatible microplate reader.

Protocol:

-

Cell Stimulation:

-

Plate the cells in a suitable microplate.

-

Add increasing concentrations of cevimeline in stimulation buffer containing LiCl.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Lysis and Detection:

-

Add the HTRF® reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

-

Incubate at room temperature for 1 hour, protected from light.[9]

-

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor emission / donor emission).

-

A decrease in the HTRF ratio indicates an increase in cellular IP1 levels.

-

Plot the HTRF ratio against the logarithm of the cevimeline concentration to generate a dose-response curve and determine the EC50 value.

-

Therapeutic Implications and Conclusion

The targeted agonist activity of cevimeline at M1 and M3 receptors provides a clear mechanism for its clinical efficacy in treating xerostomia. By stimulating these receptors in the salivary glands, cevimeline promotes saliva production, alleviating the symptoms of dry mouth.[1] The in-depth characterization of its binding and functional properties, as outlined in this guide, is crucial for understanding its therapeutic window and for the development of future muscarinic agonists with improved selectivity and efficacy. The experimental protocols provided herein offer a robust framework for researchers to investigate the pharmacology of cevimeline and other novel compounds targeting muscarinic receptors.

References

-

M. S. S. Al-Snafi, "Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration," Pharmaceuticals, vol. 15, no. 1, p. 104, 2022. [Link]

-

Y. Cheng and W. H. Prusoff, "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction," Biochemical Pharmacology, vol. 22, no. 23, pp. 3099-3108, 1973. [Link]

-

Drug Central. cevimeline. [Link]

-

HTRF IP-One Gq Detection Kit. Weichilab. [Link]

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. [Link]

-

(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

-

Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]

-

HTRF IP-One assay performed on the PHERAstar FS microplate reader. BMG Labtech. [Link]

-

Methods for the analysis of inositol phosphates. PubMed. [Link]

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

-

Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]

-

Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PMC. [Link]

-

[3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. PubMed. [Link]

-

Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. MDPI. [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]

-

Use of Cevimeline, a Muscarinic M1 and M3 Agonist, in the Treatment of Sjögren's Syndrome. PubMed. [Link]

-

Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. PubMed. [Link]

-

From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PubMed Central. [Link]

-

Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. [Link]

-

Cevimeline | C10H17NOS | CID 25137844. PubChem. [Link]

-

Using Calcium Imaging as a Readout of GPCR Activation. ResearchGate. [Link]

-

Inositol phosphate (IP) accumulation assay. Bio-protocol. [Link]

-

Muscarinic Agonists. StatPearls - NCBI Bookshelf. [Link]

Sources

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 9. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the Structural Analysis of Cevimeline Hydrochloride Salt

This guide provides a comprehensive technical overview of the essential analytical methodologies for the structural characterization of cevimeline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to the analysis of this important active pharmaceutical ingredient (API).

Introduction: The Imperative for Rigorous Structural Analysis

Cevimeline hydrochloride is the hemihydrate hydrochloride salt of cevimeline, a cholinergic agent that functions as a muscarinic receptor agonist.[1] Specifically, it targets M1 and M3 receptors, making it effective in treating xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary and lacrimal gland secretions.[1][2][3] The therapeutic agent is the (+)-cis-isomer, known chemically as (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride hemihydrate.[4]

The synthesis of cevimeline can yield both the therapeutically active cis-isomer and the inactive trans-isomer.[5] Furthermore, as a salt, its hydration state is critical to its physical properties and stability. Therefore, a multi-faceted structural analysis is not merely a regulatory requirement but a scientific necessity. It ensures the correct isomeric form is present, quantifies impurities, confirms the solid-state structure, and ultimately guarantees the safety, quality, and efficacy of the final drug product. This guide details the synergistic application of crystallographic, spectroscopic, and chromatographic techniques to build a complete and validated structural profile of cevimeline hydrochloride.

Foundational Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of an API is the bedrock of its structural analysis. These properties influence its behavior in analytical experiments and its performance in pharmaceutical formulations. For cevimeline hydrochloride, the key parameters are summarized below.

| Property | Value | Significance & Causality |

| Systematic Name | (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride hemihydrate[4] | Defines the precise stereochemistry and connectivity, confirming the active cis-isomer. |

| Molecular Formula | C₁₀H₁₇NOS·HCl·½H₂O[4] | Indicates the elemental composition and the presence of both the hydrochloride salt and a half-equivalent of water. |

| Molecular Weight | 244.78 g/mol [4] | A fundamental parameter verified by mass spectrometry, essential for quantitative analysis. |

| Appearance | White to off-white crystalline powder[4][6] | The crystalline nature is crucial for solid-state stability and is investigated by X-ray diffraction. |

| Melting Point | 201-203°C[4][7] | A sharp melting range suggests high purity. This value is characteristic of the cis-isomer hemihydrate, which has a lower melting point than its trans counterpart due to less dense crystal packing.[4][5] |

| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether.[4][7] | High aqueous solubility, a result of its ionic salt form and polar framework, is critical for its oral bioavailability. |

| pH (1% aq. solution) | 4.6 - 5.6[4][7] | Reflects the acidic nature of the hydrochloride salt of a tertiary amine. |

| Hydration State | Hemihydrate | The presence of 0.5 molar equivalents of water is integral to the crystal lattice, contributing to its stability via hydrogen bonding networks.[4] This is confirmed by Karl Fischer titration and TGA. |

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Experience: For determining the absolute three-dimensional arrangement of atoms in a crystalline solid, single-crystal X-ray diffraction is the unequivocal gold standard.[8] It provides unambiguous proof of stereochemistry, conformational details, and the intricate network of intermolecular interactions (e.g., hydrogen bonding) that define the crystal lattice. For a chiral molecule like cevimeline with a critical isomeric impurity, SC-XRD is indispensable for establishing the definitive structure of the API and understanding the structural basis for its differential physical properties compared to the impurity.

Key Findings from Cevimeline Hydrochloride Analysis: Pioneering crystallographic studies have provided the first definitive structural characterizations of both the cis- and trans-isomers of cevimeline hydrochloride hemihydrate.[4][5] These analyses revealed that the active cis-isomer possesses a less dense crystal packing arrangement compared to the trans-isomer. This structural difference is directly responsible for the observed lower melting point and higher solubility of the API, properties that enhance its bioavailability.[4][5] The analysis also confirms the role of the water molecule in stabilizing the hemihydrate's crystal structure through hydrogen bonding.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step):

-

Objective: To obtain single crystals of sufficient size and quality. The ability to form well-ordered crystals is the first validation of sample purity.

-

Procedure: Dissolve cevimeline HCl in a minimal amount of a suitable solvent system (e.g., water/isopropanol). Employ a slow evaporation or solvent/anti-solvent diffusion technique at a controlled temperature. For instance, allow the vapor of an anti-solvent like ethyl acetate to slowly diffuse into the solution.

-

Quality Control: Select a clear, well-formed crystal without visible cracks or defects under a microscope.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Integrate the diffraction spots from the images and process the data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data, adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. The final refined structure provides precise bond lengths, angles, and stereochemical configuration.

-

Visualization: SC-XRD Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Spectroscopic Verification and Characterization

While XRD provides the definitive solid-state structure, spectroscopic methods are essential for confirming the covalent structure, assessing purity, and performing routine quality control in a solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Proton (¹H) NMR confirms the presence and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR maps the carbon skeleton. For cevimeline, NMR is critically important for verifying the covalent structure post-synthesis and, crucially, for determining the ratio of the desired cis-isomer to the trans-impurity, as their distinct spatial arrangements lead to measurably different chemical shifts for certain nuclei.[4]

Experimental Protocol: ¹H NMR for Isomeric Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the cevimeline hydrochloride sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as a spectrum is publicly available in this solvent) in a clean, dry NMR tube.

-

Add a small amount of a certified internal standard with a known concentration if quantitative analysis (qNMR) is required.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 300 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration of signals for quantitative purposes.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to unique protons of both the cis- and trans-isomers.

-

Calculate the isomeric ratio by comparing the integral values of non-overlapping, characteristic peaks for each isomer. The structure is confirmed if the spectrum is consistent with reference data.[6]

-

Visualization: Logic of NMR Analysis

Sources

- 1. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (+)-Cevimeline hydrochloride hemihydrate | Benchchem [benchchem.com]

- 5. Structural characterization of cevimeline and its trans-impurity by single crystal XRD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

From Cognitive Enhancer to Xerostomia Relief: A Technical History of Cevimeline Hydrochloride's Development

Executive Summary: Cevimeline hydrochloride, marketed as Evoxac®, represents a significant therapeutic advance for patients suffering from xerostomia, particularly associated with Sjögren's syndrome. Its journey from a potential treatment for Alzheimer's disease to its current indication is a compelling narrative of targeted drug development, driven by a deepening understanding of muscarinic receptor pharmacology. Initially identified as AF102B by the Israel Institute for Biological Research, this quinuclidine derivative of acetylcholine was first explored for its cognitive-enhancing properties due to its activity as a selective M1 muscarinic agonist.[1][2] However, its potent sialogogic effects, mediated through M3 receptor agonism, ultimately redirected its clinical development. This guide provides a comprehensive technical overview of cevimeline's discovery, the critical structure-activity relationship studies that defined its active isomer, its detailed pharmacological profile, and the pivotal clinical trials that led to its approval and establishment as a key therapy for dry mouth.

Part 1: Genesis of a Cholinergic Agonist - From AF102B to Cevimeline

The story of cevimeline begins not with dry mouth, but with the search for a treatment for cognitive decline. In the late 1980s and early 1990s, researchers at the Israel Institute for Biological Research were investigating novel cholinergic agents to address the cholinergic deficit observed in Alzheimer's disease.[1] From this research emerged a compound designated AF102B, a rigid analog of acetylcholine.[1]

Early preclinical studies focused on AF102B's potential as a nootropic agent. Research in animal models, such as the Morris water maze in mice, demonstrated that AF102B could enhance spatial learning and memory.[2] These cognitive-enhancing effects were attributed to its activity as a selective agonist at the M1 muscarinic acetylcholine receptors, which are abundant in the central nervous system, particularly the hippocampus and cortex.[3][4] Studies showed that AF102B mimicked the effects of acetylcholine on hippocampal neurons and, notably, preclinical work suggested it could reduce the levels of amyloid-β (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[5][6][7]

While being studied for neurodegenerative disease, a pronounced and consistent side effect was observed: increased salivation.[8] This potent secretagogue activity prompted a strategic pivot in its development. Recognizing the significant unmet need for effective treatments for xerostomia, particularly in patients with the autoimmune disorder Sjögren's syndrome, the development focus shifted. The compound, now known as cevimeline, was licensed to Snow Brand Milk Products Co., Ltd. for development as a treatment for dry mouth.[1]

Part 2: Molecular Architecture and Structure-Activity Relationship (SAR)

Cevimeline is chemically defined as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine].[1][9] Its unique spiro-architecture, connecting a 1,3-oxathiolane ring to an azabicyclo[2.2.2]octane (quinuclidine) moiety, creates two stereogenic centers.[10]